Cas no 15073-87-7 (3β,5α-Cholic Acid)

3β,5α-Cholic Acid is a stereoisomer of cholic acid, characterized by its distinct β-configuration at the C-3 position and α-configuration at the C-5 position. This structural modification imparts unique physicochemical properties, making it valuable for research in bile acid metabolism, steroid chemistry, and pharmaceutical applications. Its well-defined stereochemistry allows for precise studies of enzyme specificity and receptor interactions. The compound is of particular interest in investigating the role of bile acid derivatives in signaling pathways and metabolic regulation. High purity and stability ensure reliability for analytical and synthetic purposes. Suitable for use as a reference standard or intermediate in the development of bioactive molecules.
3β,5α-Cholic Acid structure
3β,5α-Cholic Acid structure
Product Name:3β,5α-Cholic Acid
CAS No:15073-87-7
MF:C24H40O5
MW:408.57140827179
CID:120793
PubChem ID:5283875
Update Time:2025-06-22

3β,5α-Cholic Acid Chemical and Physical Properties

Names and Identifiers

    • Cholan-24-oic acid,3,7,12-trihydroxy-, (3b,5a,7a,12a)- (9CI)
    • (3b,5a,7a,12a)-3,7,12-trihydroxy-Cholan-24-oic acid
    • 3β,5α-Cholic Acid
    • (3beta,5alpha,7alpha,12alpha)-3,7,12-trihydroxycholan-24-oic acid
    • 3b,7a,12a-Trihydroxy-5a-Cholanoic acid
    • Cholic Acid 3β,5α-Isomer
    • -CholicAcid
    • 3,5a-Cholic Acid
    • Inchi: 1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14-,15+,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1
    • InChI Key: BHQCQFFYRZLCQQ-OJGXVJBCSA-N
    • SMILES: [C@@H]1(O)C[C@@]2([H])[C@](C)(CC1)[C@]1([H])[C@]([H])([C@@]3([H])[C@@]([C@@H](O)C1)(C)[C@@H]([C@H](C)CCC(O)=O)CC3)[C@H](O)C2

Computed Properties

  • Exact Mass: 408.28757437g/mol
  • Monoisotopic Mass: 408.28757437g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 4
  • Complexity: 637
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 11
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 98Ų

3β,5α-Cholic Acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C432615-2.5mg
3β,5α-Cholic Acid
15073-87-7
2.5mg
$ 236.00 2023-04-17
TRC
C432615-5mg
3β,5α-Cholic Acid
15073-87-7
5mg
$ 437.00 2023-04-17
TRC
C432615-10mg
3β,5α-Cholic Acid
15073-87-7
10mg
$ 821.00 2023-04-17
TRC
C432615-25mg
3β,5α-Cholic Acid
15073-87-7
25mg
$ 1832.00 2023-04-17
TRC
C432615-100mg
3β,5α-Cholic Acid
15073-87-7
100mg
$ 4500.00 2023-09-08

3β,5α-Cholic Acid Related Literature

Additional information on 3β,5α-Cholic Acid

3β,5α-Cholic Acid: A Comprehensive Overview

3β,5α-Cholic Acid, also known by its CAS number CAS 15073-87-7, is a naturally occurring bile acid that plays a crucial role in various physiological processes. This compound is a derivative of cholesterol and is primarily synthesized in the liver. Its unique structure, characterized by a steroidal nucleus with hydroxyl groups at specific positions, contributes to its diverse biological functions.

The chemical structure of 3β,5α-Cholic Acid includes a cyclopentane ring system with hydroxyl groups at the 3β and 5α positions. This configuration is essential for its interaction with cellular receptors and its ability to modulate lipid metabolism. Recent studies have highlighted the importance of Cholic Acid in maintaining gut-liver axis communication, which is critical for overall metabolic health.

In terms of applications, 3β,5α-Cholic Acid has been extensively studied for its potential in drug delivery systems. Its amphipathic nature allows it to form micelles, which can encapsulate hydrophobic drugs and enhance their bioavailability. This property has led to its use in the development of nanomedicines for targeted therapy.

Recent research has also explored the role of Cholic Acid in combating metabolic disorders such as obesity and type 2 diabetes. Studies have shown that it can activate the farnesoid X receptor (FXR), a nuclear receptor involved in lipid and glucose metabolism. Activation of FXR by Cholic Acid has been linked to improved insulin sensitivity and reduced inflammation.

The synthesis of 3β,5α-Cholic Acid involves several enzymatic steps, including hydroxylation and epimerization. These processes are tightly regulated to ensure proper bile acid homeostasis. Dysregulation of these pathways can lead to conditions such as cholestasis and hepatobiliary diseases.

In addition to its physiological roles, Cholic Acid has been investigated for its potential as a cosmeceutical ingredient. Its ability to modulate skin lipid metabolism makes it a promising candidate for anti-aging formulations.

The latest advancements in analytical techniques have enabled precise quantification of Cholic Acid levels in biological samples. Mass spectrometry-based methods have become the gold standard for measuring bile acids in clinical studies.

In conclusion, 3β,5α-Cholic Acid, with its CAS number CAS 15073-87-7, is a multifaceted compound with significant implications in medicine, pharmacology, and cosmetics. Ongoing research continues to uncover new therapeutic applications and deepen our understanding of its role in human health.

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